Home > Products > Screening Compounds P20112 > Dota-peg5-C6-dbco
Dota-peg5-C6-dbco -

Dota-peg5-C6-dbco

Catalog Number: EVT-1534590
CAS Number:
Molecular Formula: C49H71N7O14
Molecular Weight: 982.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DOTA-PEG5-C6-DBCO is a PEG Linker.
Overview

Dota-peg5-C6-dbco is a specialized compound designed for bioconjugation applications, particularly in the development of antibody-drug conjugates. It combines the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) with polyethylene glycol and dibenzocyclooctyne, creating a versatile linker that enhances drug delivery and therapeutic efficacy. This compound is particularly useful in cancer therapy due to its ability to conjugate drugs to antibodies while maintaining their structural integrity and functionality.

Source

Dota-peg5-C6-dbco is commercially available from various suppliers, including BroadPharm and Creative Biolabs, indicating its widespread use in research settings. The compound is synthesized as part of ongoing efforts to improve the efficacy of therapeutic agents through targeted delivery mechanisms.

Classification

Dota-peg5-C6-dbco falls under the category of bioconjugates and linkers used in drug development. It is specifically classified as a polyethylene glycol-based linker that facilitates the attachment of therapeutic agents to biomolecules such as antibodies.

Synthesis Analysis

Methods

The synthesis of Dota-peg5-C6-dbco typically involves several steps:

  1. Preparation of DOTA Derivative: The starting material is DOTA, which is modified by adding a dibenzocyclooctyne moiety through a click chemistry approach.
  2. Polyethylene Glycol Linkage: Polyethylene glycol chains are introduced to enhance solubility and biocompatibility. The specific version used here incorporates a five-carbon polyethylene glycol spacer (PEG5) and a six-carbon chain (C6).
  3. Purification: The synthesized compound is purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity levels, typically above 95% .

Technical Details

The synthesis often employs copper-free click chemistry, which minimizes the risk of cytotoxicity associated with copper catalysts. This method allows for the selective coupling of azide and alkyne functionalities, resulting in a stable product suitable for biological applications .

Molecular Structure Analysis

Structure

Dota-peg5-C6-dbco has a complex structure characterized by:

  • A central DOTA moiety that coordinates metal ions for imaging or therapeutic purposes.
  • A polyethylene glycol chain that improves solubility and reduces immunogenicity.
  • A dibenzocyclooctyne group that enables bioorthogonal reactions with azide-containing biomolecules.

Data

The molecular formula for Dota-peg5-C6-dbco is C49H71N7O14C_{49}H_{71}N_{7}O_{14}, reflecting its large size and complexity due to the incorporation of multiple functional groups .

Chemical Reactions Analysis

Reactions

Dota-peg5-C6-dbco participates in several significant chemical reactions:

  1. Click Chemistry: The primary reaction involves the strain-promoted azide-alkyne cycloaddition (SPAAC), where the dibenzocyclooctyne reacts with azide-containing compounds to form stable triazole linkages.
  2. Metal Coordination: The DOTA moiety can coordinate with various metal ions, which can be utilized for both therapeutic and diagnostic purposes.

Technical Details

These reactions are typically performed under mild conditions, making them suitable for sensitive biological molecules like antibodies .

Mechanism of Action

Process

Dota-peg5-C6-dbco functions by facilitating the targeted delivery of therapeutic agents to specific cells, particularly cancer cells. The mechanism involves:

  1. Conjugation: The compound attaches to an antibody or peptide via bioorthogonal chemistry.
  2. Targeting: Once conjugated, the antibody-drug complex can bind to specific antigens on cancer cells.
  3. Internalization: Upon binding, the complex is internalized by the target cell, releasing the therapeutic agent inside.

Data

This process enhances the therapeutic index by allowing higher concentrations of drugs at target sites while minimizing systemic exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Highly soluble in water due to the polyethylene glycol component.

Chemical Properties

  • Stability: Stable under physiological conditions, making it suitable for in vivo applications.
  • Purity: Commercially available forms often exceed 95% purity .

Relevant data indicate that these properties contribute significantly to its effectiveness as a linker in drug delivery systems.

Applications

Dota-peg5-C6-dbco has several scientific applications:

  1. Antibody-Drug Conjugates: Used extensively in developing targeted therapies for cancer treatment by linking cytotoxic drugs to monoclonal antibodies.
  2. Imaging Agents: Its ability to coordinate metal ions makes it useful for imaging applications in diagnostic medicine.
  3. Therapeutic Development: Facilitates the creation of novel therapeutics that require precise targeting mechanisms.
Introduction to DOTA-PEG5-C6-DBCO: Molecular Architecture and Functional Significance

Structural Composition: DOTA, PEG5, C6 Spacer, and DBCO Moieties

DOTA-PEG5-C6-DBCO is a heterobifunctional compound with a defined four-element architecture that enables precision bioconjugation:

  • DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that binds di- and trivalent metal ions (e.g., Ga³⁺, Lu³⁺, Cu²⁺) for radiopharmaceutical applications. Its four acetic acid groups facilitate stable coordination with isotopes used in MRI or PET imaging [1] [8].
  • PEG5 (Pentaethylene glycol): A 5-unit polyethylene glycol spacer (molecular weight: ~238 g/mol) that enhances hydrophilicity, reduces aggregation, and improves biocompatibility. The PEG chain increases hydrodynamic radius, extending blood circulation time in biological systems [2] [5].
  • C6 Spacer (Hexanoic acid): A 6-carbon alkyl chain that covalently links the DBCO and PEG5 moieties. This spacer reduces steric hindrance during conjugation reactions and adds flexibility to optimize binding kinetics [9].
  • DBCO (Dibenzocyclooctyne): A strained alkyne group that enables copper-free "click chemistry" with azide-functionalized molecules. Its ring strain drives rapid, specific cycloadditions under physiological conditions [3] [10].

Table 1: Structural Attributes of DOTA-PEG5-C6-DBCO

MoietyStructural FeaturesRole
DOTAMacrocyclic tetraazide chelatorMetal ion coordination for imaging/therapy
PEG5(CH₂CH₂O)₅ chain (MW: ~238 g/mol)Solubility enhancement & biocompatibility
C6 Spacer-(CH₂)₅CO- alkyl chainSteric hindrance reduction
DBCOStrain-promoted alkyne (C≡C bond angle: ~140°)Bioorthogonal conjugation with azides

The integrated structure (molecular formula: C₄₉H₇₁N₇O₁₄; MW: 982.13–982.2 g/mol) ensures a balance between reactivity and stability [2] [3] [5].

Role in Modern Bioconjugation Strategies: Bridging Imaging, Diagnostics, and Therapeutics

DOTA-PEG5-C6-DBCO serves as a molecular "bridge" connecting diverse biomedical applications:

  • Targeted Radiopharmaceuticals: The DOTA moiety chelates radioisotopes (e.g., ⁶⁴Ga for PET, ¹⁷⁷Lu for therapy), while DBCO conjugates to azide-tagged antibodies or peptides. This enables tumor-specific delivery of radionuclides for theranostics [8] [9].
  • PROTAC Synthesis: As a PROTAC linker, it connects E3 ligase ligands to target protein binders. The PEG5 spacer optimizes proteasome recruitment efficiency by ensuring proper distance and flexibility between functional domains [3] [5].
  • Bioorthogonal Labeling: DBCO’s strain-promoted azide-alkyne cycloaddition (SPAAC) allows live-cell labeling without copper catalysts. This facilitates real-time tracking of azide-modified glycans or proteins in diagnostic assays [10].
  • Multimodal Imaging Probes: DOTA chelates Gd³⁺ for MRI contrast, while DBCO conjugates near-infrared dyes. The PEG5 spacer minimizes quenching between moieties, enabling dual-modal imaging [1] [8].

Table 2: Bioconjugation Applications of DOTA-PEG5-C6-DBCO

Application AreaExamplesKey Advantages
Radiopharmaceuticals⁶⁸Ga-labeled PSMA inhibitorsDOTA enables isotope chelation; DBCO allows rapid antibody conjugation
PROTACsBRD4 degradersPEG5 spacer enhances proteasome accessibility
In vitro DiagnosticsFluorescent cell-surface labelingCopper-free chemistry preserves cell viability
Nanoparticle FunctionalizationMRI-visible drug carriersC6 spacer prevents aggregation during surface modification

Comparative Advantages Over Conventional Linkers: Solubility, Stability, and Click Chemistry Efficiency

DOTA-PEG5-C6-DBCO outperforms traditional linkers through synergistic physicochemical properties:

  • Enhanced Solubility: The PEG5 unit confers water solubility (up to 125 mg/mL in H₂O or DMSO), enabling reactions in physiological buffers. This contrasts with hydrophobic linkers (e.g., alkyl chains) that precipitate biomolecules [3] [5].
  • Thermal Stability: DBCO’s ring strain remains stable at 4°C–25°C, while DOTA resists acid hydrolysis (pH 4–9). Combined with PEG5’s steric shielding, the compound maintains reactivity during long-term storage (-20°C) [2] [4].
  • Click Chemistry Efficiency: DBCO reacts with azides 5–50× faster than non-strained alkynes (reaction kinetics: k₂ ~0.1–1.0 M⁻¹s⁻¹). Unlike copper-catalyzed click chemistry, it avoids cytotoxic Cu⁺ and works in serum or plasma [9] [10].
  • Reduced Immunogenicity: PEG5’s "stealth" properties decrease antibody recognition, making conjugates suitable for in vivo use. Conventional linkers (e.g., maleimide) often trigger immune responses [8].
  • Dual-Functionality: Integrates metal chelation (DOTA) and bioorthogonal conjugation (DBCO) in one molecule, eliminating multi-step syntheses required for conventional bifunctional linkers [1] [9].

Table 3: Performance Comparison with Conventional Linkers

AttributeTraditional LinkersDOTA-PEG5-C6-DBCO
SolubilityLow for DBCO-acid or DOTA-NHS estersHigh (125 mg/mL in water)
Conjugation KineticsSlow for non-strained alkynes (hours)Rapid SPACC (minutes)
BiocompatibilityCopper catalysts required for azide-alkyne cycloadditionCopper-free, bioorthogonal
Functional VersatilityLimited to one reactive groupDual functionality (DBCO + DOTA)
Stability in Biological MediaSusceptible to hydrolysis (e.g., NHS esters)Stable in serum/plasma

Properties

Product Name

Dota-peg5-C6-dbco

IUPAC Name

2-[4-[2-[2-[2-[2-[2-[2-[2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid

Molecular Formula

C49H71N7O14

Molecular Weight

982.14

InChI

InChI=1S/C49H71N7O14/c57-44(11-5-6-12-46(59)56-35-42-9-2-1-7-40(42)13-14-41-8-3-4-10-43(41)56)50-15-25-66-27-29-68-31-33-70-34-32-69-30-28-67-26-16-51-45(58)36-52-17-19-53(37-47(60)61)21-23-55(39-49(64)65)24-22-54(20-18-52)38-48(62)63/h1-4,7-10H,5-6,11-12,15-39H2,(H,50,57)(H,51,58)(H,60,61)(H,62,63)(H,64,65)

InChI Key

KJESTZWHHDGJAU-UHFFFAOYSA-N

SMILES

C1CN(CCN(CCN(CCN1CC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)CC(=O)O)CC(=O)O)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

DOTA-PEG5-C6-DBCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.